Dabigatran Impurity F
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Overview
Description
Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .
Industrial Production Methods
In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dabigatran Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound to other related compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .
Scientific Research Applications
Dabigatran Impurity F has several scientific research applications, including:
Biology: The compound is studied for its potential biological effects and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dabigatran Impurity F include:
Dabigatran Impurity N: N-nitroso derivative of Dabigatran etexilate.
Dabigatran Acyl-β-D-Glucuronide: A metabolite of Dabigatran formed in the body.
Desethyl Dabigatran Etexilate: A related compound formed during the synthesis of Dabigatran etexilate.
Uniqueness
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .
Properties
CAS No. |
211915-07-0 |
---|---|
Molecular Formula |
C36H45N7O5 |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46) |
InChI Key |
HEJZABCHPVKGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origin of Product |
United States |
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